N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Overview
Description
N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 4-bromophenol with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid. This intermediate is then converted to its corresponding acyl chloride using thionyl chloride.
Introduction of the Sulfamoyl Group: The acyl chloride is reacted with butan-2-ylamine in the presence of a base to form the sulfamoyl derivative.
Final Coupling: The sulfamoyl derivative is then coupled with the phenoxyacetamide backbone under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Could be used in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-methylphenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide may confer unique reactivity and binding properties compared to its analogs
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-3-13(2)21-26(23,24)17-10-8-16(9-11-17)25-12-18(22)20-15-6-4-14(19)5-7-15/h4-11,13,21H,3,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAWYTAGZBJCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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